![molecular formula C23H19N3O2S B11436647 9-Methyl-2-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11436647.png)
9-Methyl-2-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-2-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one core with a 9-methyl group and a 4-phenyl-3,6-dihydro-1(2H)-pyridinyl carbonyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the core structure.
Introduction of the 9-Methyl Group: This can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the 4-Phenyl-3,6-dihydro-1(2H)-pyridinyl Carbonyl Substituent: This step involves the condensation of the core structure with 4-phenyl-3,6-dihydro-1(2H)-pyridinyl carbonyl chloride or similar reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 9-methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring or the pyridinyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It has been evaluated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical processes. Its unique properties make it valuable in the production of high-performance materials and fine chemicals.
Mechanism of Action
The mechanism of action of 9-Methyl-2-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, block receptor signaling, or interfere with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-{[4-Phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one: Lacks the 9-methyl group.
9-Methyl-2-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-2-one: Different position of the carbonyl group.
Uniqueness
The presence of the 9-methyl group and the specific positioning of the carbonyl group in 9-Methyl-2-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one confer unique chemical and biological properties. These structural features may enhance its binding affinity to molecular targets, improve its stability, or modulate its reactivity in chemical reactions.
Properties
Molecular Formula |
C23H19N3O2S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
10-methyl-5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C23H19N3O2S/c1-15-6-5-11-26-20(15)24-21-18(22(26)27)14-19(29-21)23(28)25-12-9-17(10-13-25)16-7-3-2-4-8-16/h2-9,11,14H,10,12-13H2,1H3 |
InChI Key |
FQPDZLPNRKUSHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)N4CCC(=CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


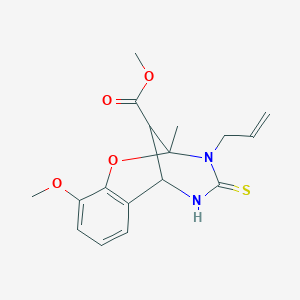
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11436568.png)
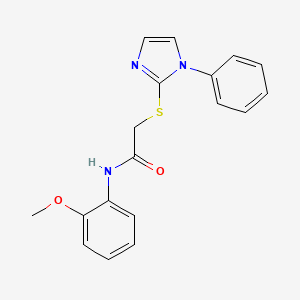
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11436581.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B11436589.png)
![2-(4-bromo-3-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11436590.png)
![4-Bromo-2-{3-[(2,4-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B11436596.png)
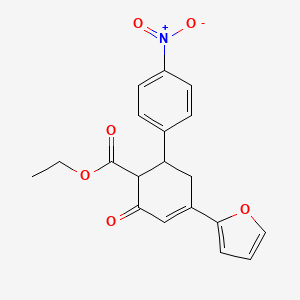
![Ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate](/img/structure/B11436608.png)
![1-benzyl-4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11436612.png)
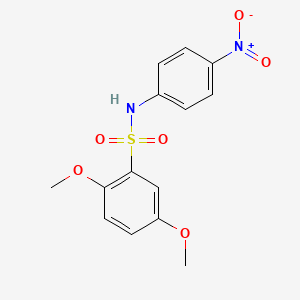
![2-methoxy-6-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B11436626.png)
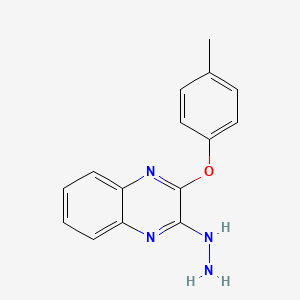
![(2Z)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11436634.png)
